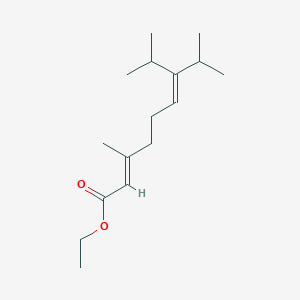

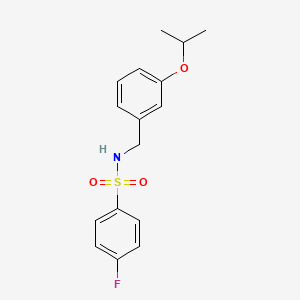

![molecular formula C17H16ClNO3 B4625914 N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)

N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and related compounds typically involves multi-step reactions, starting with the formation of benzodioxine derivatives. One approach includes the reaction of isatoic anhydride with primary amines in the presence of 2-bromoacethophenone derivatives, leading to N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of related compounds often features extensive intramolecular hydrogen bonds. For example, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (with X = 2 and 4) are stabilized by such bonds, with distinct conformations depending on the position of the chloro substituent (Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives can vary widely, depending on the functional groups present. For instance, derivatives have been synthesized to explore their biological activity, such as competitive alpha 1A-adrenoreceptor antagonists, indicating the compound's versatile reactivity and potential for generating bioactive molecules (Quaglia et al., 1996).

Physical Properties Analysis

The physical properties of such compounds are deeply influenced by their molecular structure. X-ray diffraction analysis is commonly used to elucidate their crystalline structures, providing insight into molecular conformations and stability. The presence of chlorine and the benzodioxine ring influences the compound's density, melting point, and solubility, which are crucial for its handling and application in further chemical reactions.

Chemical Properties Analysis

N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide's chemical properties are characterized by its reactivity towards various chemical reagents. Its benzodioxine core and chlorophenyl group contribute to its potential as a precursor for more complex molecules. Studies on related compounds highlight their potential for forming hydrogen bonds and the impact of substituents on their chemical behavior (Demir et al., 2016).

Scientific Research Applications

Synthesis and Properties

Research on similar compounds has focused on their synthesis and unique chemical properties. For example, studies have explored the synthesis of compounds with complex structures, such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcasing the diverse reactivity and potential for creating novel materials or pharmaceuticals with unique functionalities (Nakayama et al., 1998).

Antimicrobial Applications

Compounds similar to N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been evaluated for their antimicrobial properties. For instance, new quinazolines were synthesized and showed potential as antimicrobial agents, suggesting that structurally related compounds could also possess antimicrobial activities that could be beneficial in medical or industrial applications (Desai et al., 2007).

Anticancer Research

Another area of research involves the investigation of similar compounds for their anticancer properties. Studies have been conducted on benzamide derivatives conjugated with alkylating cytostatics, demonstrating selective toxicity against melanoma cells. This suggests the possibility of using similar compounds for targeted drug delivery in cancer therapy, highlighting their potential role in developing new anticancer treatments (Wolf et al., 2004).

Anti-Inflammatory and Immunomodulatory Effects

Research on compounds with similar structures has also explored their anti-inflammatory and immunomodulatory effects. For example, peripheral benzodiazepine receptor ligands were found to have in vivo anti-inflammatory properties, which could provide a basis for the development of new anti-inflammatory drugs (Torres et al., 1999).

properties

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c18-14-3-1-2-12(10-14)6-7-19-17(20)13-4-5-15-16(11-13)22-9-8-21-15/h1-5,10-11H,6-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNZDFNJMPVKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NCCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

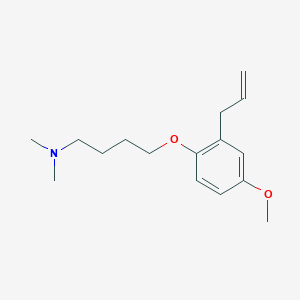

![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)

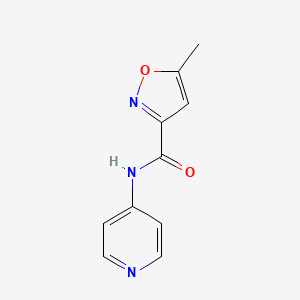

![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)

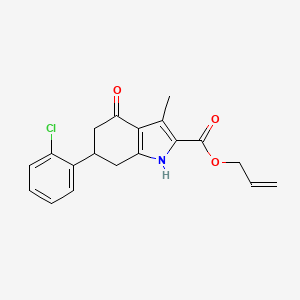

![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)

![3,3-dimethyl-10-propionyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4625853.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)

![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)